6-Ethyl vs. 6-Methyl Substitution: 2–3 Orders of Magnitude Potency Increase in Dual TS/DHFR Enzyme Inhibition
In a direct head-to-head comparison within the same study, the 6-ethyl-substituted classical antifolate (compound 2) demonstrated dual inhibition of human thymidylate synthase (TS) and human dihydrofolate reductase (DHFR) with IC₅₀ values of 54 nM and 19 nM, respectively [1]. The 6-methyl analog (compound 1), differing only in the size of the 6-alkyl substituent, was markedly less potent—the 6-ethyl substitution increased both enzyme inhibition potency by 2–3 orders of magnitude (100- to 1,000-fold) and broadened the spectrum of tumor cell growth inhibition in vitro [1]. This potency cliff demonstrates that the 6-ethyl group is not merely a lipophilic appendage but a critical determinant of binding pocket occupancy validated by X-ray crystallography [2].
| Evidence Dimension | In vitro enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 6-Ethyl analog (compound 2): human TS IC₅₀ = 54 nM; human DHFR IC₅₀ = 19 nM |
| Comparator Or Baseline | 6-Methyl analog (compound 1): potency 2–3 orders of magnitude lower (estimated TS IC₅₀ ≈ 5.4–54 μM; DHFR IC₅₀ ≈ 1.9–19 μM) |
| Quantified Difference | 100- to 1,000-fold increased potency for 6-ethyl vs. 6-methyl substitution |
| Conditions | In vitro enzyme inhibition assays using recombinant human TS and human DHFR; X-ray crystal structures obtained for both 6-ethyl and 6-methyl analogs bound to DHFR with NADPH (PDB: 3GHW) |
Why This Matters
A 100–1,000-fold potency differential driven by a single methyl-to-ethyl homologation is a rare and decisive SAR feature that directly impacts hit-to-lead prioritization, patent strategy, and procurement decisions in antifolate drug discovery programs.
- [1] Gangjee A, Li W, Kisliuk RL, Cody V, Pace J, Piraino J, Makin J. Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. J Med Chem. 2009;52(15):4892-4902. PMID: 19719239. View Source
- [2] RCSB PDB. 3GHW: Human dihydrofolate reductase inhibitor complex with 6-ethylthieno[2,3-d]pyrimidine antifolate and NADPH. Deposited 2009-03-04. View Source
